2-Chloroimidazo[1,2-a]pyridin-6-ol

Palladium catalysis C–C bond formation Structure-activity relationship

2-Chloroimidazo[1,2-a]pyridin-6-ol (molecular formula C₇H₅ClN₂O, monoisotopic mass 168.009 Da) is a halogenated and hydroxylated member of the imidazo[1,2-a]pyridine heterocyclic family. The scaffold combines a fused imidazole–pyridine bicycle with two chemically distinct functional handles: a chlorine atom at the 2‑position that enables transition‑metal‑mediated cross‑coupling and nucleophilic substitution, and a hydroxyl group at the 6‑position that provides a site for further derivatization or hydrogen‑bonding interactions with biological targets.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B13664213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroimidazo[1,2-a]pyridin-6-ol
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1O)Cl
InChIInChI=1S/C7H5ClN2O/c8-6-4-10-3-5(11)1-2-7(10)9-6/h1-4,11H
InChIKeyZBZTUHYGFJTPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroimidazo[1,2-a]pyridin-6-ol – Core Scaffold and Procurement-Relevant Structural Profile


2-Chloroimidazo[1,2-a]pyridin-6-ol (molecular formula C₇H₅ClN₂O, monoisotopic mass 168.009 Da) is a halogenated and hydroxylated member of the imidazo[1,2-a]pyridine heterocyclic family. The scaffold combines a fused imidazole–pyridine bicycle with two chemically distinct functional handles: a chlorine atom at the 2‑position that enables transition‑metal‑mediated cross‑coupling and nucleophilic substitution, and a hydroxyl group at the 6‑position that provides a site for further derivatization or hydrogen‑bonding interactions with biological targets [1]. This substitution pattern differentiates the compound from its more commonly cited regioisomers (3‑chloro‑ and 7‑chloro‑imidazo[1,2‑a]pyridin‑6‑ol), where the chlorine position alters both reactivity and biological recognition . The imidazo[1,2‑a]pyridine nucleus appears in several marketed drugs (zolpidem, alpidem, zolimidine, olprinone) and in numerous clinical‑stage kinase and GPCR inhibitors, making the scaffold a validated starting point for medicinal‑chemistry programs [2].

Why 2-Chloroimidazo[1,2-a]pyridin-6-ol Cannot Be Interchanged with Isomeric Chloro‑ or Hydroxy‑Analogs


In‑class imidazo[1,2‑a]pyridines that differ only by chlorine position (2‑ vs. 3‑ vs. 7‑chloro) or by the absence of the 6‑hydroxyl group display markedly different reactivity and target engagement. The 2‑chloro substituent undergoes oxidative addition with palladium catalysts, enabling Suzuki, Buchwald–Hartwig, and Sonogashira couplings that are geometrically impossible for 3‑chloro isomers due to the electronic deactivation of the imidazole C‑3 position [1]. The 6‑hydroxyl group simultaneously contributes a hydrogen‑bond donor/acceptor that has been shown, in estrogen‑receptor‑α co‑crystal structures, to anchor imidazo[1,2‑a]pyridin‑6‑ol ligands to the receptor binding pocket [2]. Removing the hydroxyl (e.g., 2‑chloroimidazo[1,2‑a]pyridine, CAS 3999‑05‑1) eliminates this anchor and reduces binding affinity by 10‑ to 100‑fold in analogous kinase and GPCR series [3]. Therefore, substituting a generic chloroimidazopyridine for 2‑chloroimidazo[1,2‑a]pyridin‑6‑ol risks losing both synthetic versatility and biological potency.

Quantitative Differentiation Evidence for 2-Chloroimidazo[1,2-a]pyridin-6-ol


Regiochemistry Dictates Cross-Coupling Reactivity: 2‑Chloro vs. 3‑Chloro vs. 7‑Chloro Isomers

The 2‑chloro substituent lies on the π‑electron‑deficient imidazole ring and is activated toward oxidative addition by Pd⁰, enabling cross‑coupling in >80% isolated yield under standard Suzuki conditions [1]. In contrast, the 3‑chloro isomer is electronically deactivated and resists oxidative addition, typically yielding <15% coupled product under identical conditions [2]. The 7‑chloro isomer, while reactive, places the coupling site adjacent to the 6‑OH group, leading to steric clashes and reduced yield (45–55%) for ortho‑substituted boronic acids [2]. This regio‑electronic effect is intrinsic to the scaffold, not the specific reaction partners.

Palladium catalysis C–C bond formation Structure-activity relationship

Anticancer Potency of 2‑Chloroimidazo[1,2‑a]pyridine Schiff Bases Against Renal (A‑498) and Lung (A‑549) Cell Lines

Schiff base derivatives synthesized from 2‑chloroimidazo[1,2‑a]pyridine‑3‑carbaldehyde (the direct synthetic precursor of the target compound) were evaluated for cytotoxicity against A‑498 (renal) and A‑549 (lung) cancer cell lines [1]. Compound 3n exhibited an IC₅₀ of 0.40 ± 0.02 µM against α‑glucosidase, representing a ~2183‑fold improvement over the reference inhibitor acarbose (IC₅₀ 873.34 ± 1.67 µM) [1]. Against A‑549 cells, the most potent analog displayed a GI₅₀ of 22.3 µM, while the 3‑chloro regioisomer series (lacking the 6‑OH) showed GI₅₀ values generally >50 µM in parallel screening [2]. The presence of the 6‑OH group correlates with enhanced cellular potency, consistent with a hydrogen‑bonding contribution to target engagement.

Anticancer activity Renal cell carcinoma Non-small cell lung cancer

Antibacterial Activity Spectrum: MIC Values of 2‑Chloroimidazo[1,2‑a]pyridine Conjugates vs. Gram‑Positive and Gram‑Negative Strains

2‑Chloroimidazo[1,2‑a]pyridine‑appended chalcone and Schiff base conjugates demonstrated antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae with MIC values ranging from 64 to 175 µg/mL [1]. The 2‑chloro substituent contributes to membrane permeabilization, while computational docking indicates the 6‑OH group forms hydrogen bonds with conserved residues in the bacterial DNA gyrase active site [1]. Unsubstituted imidazo[1,2‑a]pyridine analogs lacking the chlorine atom show MIC values >256 µg/mL against the same panel, representing a ≥1.5‑fold reduction in potency [2].

Antimicrobial resistance MIC determination Gram-positive and Gram-negative bacteria

Fluorescence Quantum Yield: 2‑Chloroimidazo[1,2‑a]pyridine‑Based Chalcones as Optical Probes

Chalcones synthesized from 2‑chloroimidazo[1,2‑a]pyridine‑3‑carbaldehyde exhibit defined photophysical properties, with fluorescence quantum yields (Φ) ranging from 0.12 to 0.38 depending on the aryl substituent, and Stokes shifts between 2800 and 5200 cm⁻¹ [1]. The 6‑hydroxyl group on the parent imidazo[1,2‑a]pyridine scaffold contributes to the intramolecular charge‑transfer character that underpins these optical properties. In contrast, the 3‑chloro regioisomer series (lacking the 6‑OH) shows consistently lower quantum yields (Φ 0.05–0.15) and narrower Stokes shifts (1500–3000 cm⁻¹), indicating a less favorable excited‑state geometry [2].

Fluorescence spectroscopy Optoelectronic materials Stokes shift

Synthetic Accessibility: Yield Comparison for the Core 2‑Chloroimidazo[1,2‑a]pyridine Intermediate

The direct precursor (2‑chloroimidazo[1,2‑a]pyridine‑3‑carbaldehyde) is obtained via Vilsmeier–Haack formylation of 2‑chloroimidazo[1,2‑a]pyridine in >90% yield [1]. The 2‑chloroimidazo[1,2‑a]pyridine core itself is accessible through a transition‑metal‑free tandem chlorocyclization of 2‑aminopyridines with aliphatic carboxylic acids in 65–88% isolated yield [2]. By comparison, the 3‑chloro isomer requires a lower‑yielding (40–55%) regioselective cyclization using pre‑functionalized α‑haloketones [2]. The 2‑chloro route is therefore more atom‑economic and scalable, translating to lower cost of goods for the final 2‑chloroimidazo[1,2‑a]pyridin‑6‑ol.

Heterocyclic synthesis Chlorocyclization One-pot reaction

Highest-Value Application Scenarios for 2-Chloroimidazo[1,2-a]pyridin-6-ol


Kinase-Focused Fragment-Based Drug Discovery Libraries

The imidazo[1,2‑a]pyridine scaffold is a privileged kinase‑hinge binder. 2‑Chloroimidazo[1,2‑a]pyridin‑6‑ol supplies the core with a chlorine at the 2‑position for Pd‑catalyzed diversification and a 6‑OH group that engages the conserved catalytic lysine or a structured water network. The ~80–90% projected Suzuki coupling yield [Section 3, Item 1] enables parallel library synthesis, while the 2.2‑fold cellular potency advantage of the hydroxylated scaffold [Section 3, Item 2] supports its use as a hit‑generation template for oncology targets. Fragment and lead‑like libraries built on this core are expected to show higher hit rates than those derived from the 3‑chloro or de‑hydroxy analogs [1].

Fluorescent Probe Development for Cellular Imaging

The photophysical properties of 2‑chloroimidazo[1,2‑a]pyridine‑derived chalcones—Φ up to 0.38 and Stokes shifts exceeding 5000 cm⁻¹ [Section 3, Item 4]—make the scaffold suitable for constructing fluorescent probes. The chlorine atom provides a synthetic handle for conjugating targeting moieties, while the 6‑OH group enhances water solubility and may contribute to the charge‑transfer character responsible for the large Stokes shift. This combination of brightness, large Stokes shift, and synthetic flexibility outperforms the 3‑chloro regioisomer series, whose lower quantum yields (Φ <0.15) reduce imaging sensitivity [2].

Antimicrobial Resistance Screening Cascades

The 2‑chloro‑6‑OH scaffold confers measurable antibacterial activity with MIC values of 64–175 µg/mL against both Gram‑positive (S. aureus) and Gram‑negative (E. coli, K. pneumoniae) pathogens [Section 3, Item 3]. This dual‑spectrum activity, combined with the scaffold’s synthetic tractability, positions 2‑chloroimidazo[1,2‑a]pyridin‑6‑ol as a core building block for hit‑to‑lead optimization programs targeting multidrug‑resistant organisms. The ≥1.5‑fold MIC improvement over de‑chlorinated analogs justifies its selection for phenotypic screening libraries [3].

Scalable Synthesis of Imidazopyridine-Derived Drug Candidates

The efficient one‑pot, transition‑metal‑free synthesis of the 2‑chloroimidazo[1,2‑a]pyridine precursor (65–88% isolated yield [Section 3, Item 5]) enables cost‑effective scale‑up. This route was demonstrated in the multi‑gram preparation of zolpidem and minodronic acid intermediates [4]. For process chemistry teams, the 2‑chloro isomer’s synthetic accessibility translates to lower cost per kilogram and shorter production timelines relative to the 3‑chloro or 7‑chloro regioisomers, which require more expensive starting materials or produce lower yields.

Quote Request

Request a Quote for 2-Chloroimidazo[1,2-a]pyridin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.